molecular formula C7H6BrFN2O2 B13933286 4-Bromo-2-fluoro-n-methyl-6-nitroaniline

4-Bromo-2-fluoro-n-methyl-6-nitroaniline

Cat. No.: B13933286
M. Wt: 249.04 g/mol
InChI Key: UTPLGRBVCPWRBE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-n-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2 It is a derivative of aniline, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-n-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by bromination and fluorination reactions to introduce the bromine and fluorine atoms, respectively . The final step involves methylation to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-n-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for nitro group reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Reduction: The major product is 4-Bromo-2-fluoro-n-methyl-6-aminoaniline.

    Oxidation: Products depend on the extent of oxidation and the specific oxidizing agent used.

Scientific Research Applications

4-Bromo-2-fluoro-n-methyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-n-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect cellular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-6-nitroaniline: Similar structure but lacks the fluorine atom.

    4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the methyl group.

    2-Bromo-4-fluoro-6-nitroaniline: Similar structure but different positioning of substituents.

Uniqueness

4-Bromo-2-fluoro-n-methyl-6-nitroaniline is unique due to the presence of both bromine and fluorine atoms along with a nitro group and a methyl group. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6BrFN2O2

Molecular Weight

249.04 g/mol

IUPAC Name

4-bromo-2-fluoro-N-methyl-6-nitroaniline

InChI

InChI=1S/C7H6BrFN2O2/c1-10-7-5(9)2-4(8)3-6(7)11(12)13/h2-3,10H,1H3

InChI Key

UTPLGRBVCPWRBE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)Br)[N+](=O)[O-]

Origin of Product

United States

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